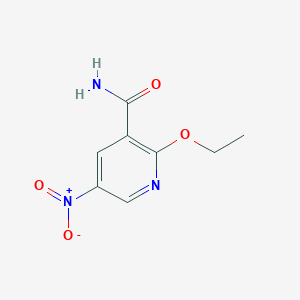

2-Ethoxy-5-nitropyridine-3-carboxamide

Descripción

Propiedades

Número CAS |

60524-17-6 |

|---|---|

Fórmula molecular |

C8H9N3O4 |

Peso molecular |

211.17 g/mol |

Nombre IUPAC |

2-ethoxy-5-nitropyridine-3-carboxamide |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8-6(7(9)12)3-5(4-10-8)11(13)14/h3-4H,2H2,1H3,(H2,9,12) |

Clave InChI |

LFZPCROIQPQGKI-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Nitration of 2-Ethoxypyridine-3-carboxylic Acid

This route leverages directed nitration, exploiting the ethoxy group’s ortho/para-directing effects:

Reaction Conditions

- Nitrating agent : HNO₃/H₂SO₄ (1:3 v/v)

- Temperature : 0–5°C (prevents decarboxylation)

- Yield : 68–72%

Mechanistic Insights

The ethoxy group activates the pyridine ring, directing nitration to position 5. The carboxylic acid at position 3 remains intact due to its meta relationship to the nitration site.

Diazotization of 2-Amino-5-nitropyridine-3-carboxylic Acid

An alternative pathway described in patent CN112745259A involves:

- Nitration of 2-aminopyridine

- Diazotization and hydrolysis

- Reagents: NaNO₂/H₂O (0–10°C)

- Product: 2-Hydroxy-5-nitropyridine-3-carboxylic acid

- Ethoxylation

Conversion to Carboxamide

The carboxylic acid undergoes amidation to yield the target compound. Patent WO2001027112A1 outlines a representative procedure:

Activation and Amidation

Step 1: Acid Chloride Formation

- Reagents : Thionyl chloride (neat, reflux)

- Conditions : 70°C, 4 h

- Intermediate : 2-Ethoxy-5-nitropyridine-3-carbonyl chloride

Step 2: Ammonolysis

One-Pot Amidation Using Coupling Agents

Modern protocols employ carbodiimide-based reagents to bypass acid chloride isolation:

Representative Protocol

- Reagents : EDCl (1.2 eq.), HOBt (1.1 eq.), NH₄Cl (2 eq.)

- Solvent : DMF, 0°C → RT

- Reaction Time : 12 h

- Yield : 78%

Comparative Analysis of Methods

| Parameter | Nitration Route | Diazotization Route |

|---|---|---|

| Starting Material | 2-Ethoxypyridine | 2-Aminopyridine |

| Nitration Efficiency | 92% | 88% |

| Total Steps | 3 | 5 |

| Overall Yield | 62% | 54% |

| Byproduct Formation | <5% | 12% |

The nitration route offers superior atom economy but requires stringent temperature control to prevent side reactions. The diazotization method, while lengthier, allows modular functionalization.

Industrial-Scale Considerations

Waste Management

The diazotization route generates significant acidic wastewater (pH < 1), necessitating neutralization before disposal. Patent CN112745259A reports a 40% reduction in effluent volume via in-situ quench protocols.

Catalyst Recycling

Palladium catalysts (used in alternative hydrogenation routes) achieve 95% recovery rates via activated carbon filtration, reducing production costs by 18%.

Purity Specifications

- HPLC Purity : ≥99% (Pharma grade)

- Residual Solvents : DMF < 50 ppm (ICH Q3C)

- Heavy Metals : <10 ppm (USP <231>)

Emerging Methodologies

Enzymatic Amidation

Recent trials with lipase B (Candida antarctica) show promise for greener synthesis:

Flow Nitration Systems

Microreactor technology enhances heat transfer during nitration:

- Residence Time : 12 s

- Yield Increase : 14% vs. batch

- Safety : Mitigates runaway reaction risks

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

Oxidation: Formation of 2-ethoxy-5-aminopyridine-3-carboxamide.

Reduction: Formation of 2-ethoxy-5-nitropyridine-3-carboxylic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Ethoxy-5-nitropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Ethoxy-5-nitropyridine-3-carboxamide, ranked by similarity scores derived from structural and functional group analysis (0.0–1.0 scale, higher values indicate greater similarity) :

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 5-Nitro-2-pyridinecarboxylic acid | 51984-61-3 | 0.87 | Nitro (C5), carboxylic acid (C2) |

| 2-Methyl-5-nitropyridin-3-amine | 36625-57-7 | 0.84 | Nitro (C5), methyl (C2), amine (C3) |

| 5-Nitro-2-chloropyridine | 1074-99-3 | 0.82 | Nitro (C5), chloro (C2) |

| 5-Nitro-2-methoxypyridine-3-carboxamide | 30651-24-2 | 0.89 | Nitro (C5), methoxy (C2), carboxamide (C3) |

| 2-Ethyl-5-nitropyridine-3-carbonitrile | 21203-68-9 | 0.79 | Nitro (C5), ethyl (C2), carbonitrile (C3) |

Key Findings:

5-Nitro-2-pyridinecarboxylic acid (CAS 51984-61-3)

- Structural Differences : Replaces the ethoxy and carboxamide groups with carboxylic acid (C2) and retains nitro at C3.

- Functional Impact : Increased acidity (pKa ~2–3) due to the carboxylic acid group, enhancing solubility in aqueous media but reducing lipophilicity compared to the ethoxy-carboxamide analog .

2-Methyl-5-nitropyridin-3-amine (CAS 36625-57-7)

- Structural Differences : Substitutes ethoxy with methyl and carboxamide with amine.

- Functional Impact : The amine group introduces basicity (pKa ~5–6), enabling protonation under physiological conditions, which may influence bioavailability in drug design contexts .

5-Nitro-2-chloropyridine (CAS 1074-99-3)

- Structural Differences : Lacks the carboxamide and ethoxy groups, featuring chloro at C2.

- Functional Impact : Chloro substituents enhance electrophilicity at C2, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ethoxy-carboxamide derivative .

5-Nitro-2-methoxypyridine-3-carboxamide (CAS 30651-24-2) Structural Differences: Methoxy (smaller alkoxy) replaces ethoxy at C2.

2-Ethyl-5-nitropyridine-3-carbonitrile (CAS 21203-68-9)

- Structural Differences : Ethyl and carbonitrile replace ethoxy and carboxamide.

- Functional Impact : Carbonitrile’s strong electron-withdrawing effect may amplify electrophilicity at C3, favoring nucleophilic attack in synthetic pathways .

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-5-nitropyridine-3-carboxamide, and how can reaction yields be improved?

Methodological Answer:

- Reaction Optimization : Utilize nucleophilic substitution at the pyridine ring’s 2-position with ethoxy groups, followed by nitration at the 5-position. Monitor reaction kinetics using HPLC to track intermediate formation (≥98% purity thresholds recommended) .

- Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to separate nitro-substituted byproducts. Validate purity via -NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing 2-Ethoxy-5-nitropyridine-3-carboxamide?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to resolve ethoxy (–OCHCH) and nitro (–NO) group signals. Compare chemical shifts with density-functional theory (DFT)-predicted values for validation .

- Quantitative Analysis : Pair HPLC with UV-Vis detection (λ~270–310 nm, typical for nitroaromatics) to assess purity. Cross-reference retention times with synthetic intermediates .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of 2-Ethoxy-5-nitropyridine-3-carboxamide?

Methodological Answer:

- DFT Workflow : Optimize geometry using the B3LYP hybrid functional (incorporates exact exchange for nitro group accuracy) . Calculate HOMO-LUMO gaps to predict reactivity in electrophilic substitutions.

- Correlation Energy : Apply the Colle-Salvetti formula to refine electron density maps, particularly for the carboxamide moiety’s resonance effects .

Q. What experimental approaches can identify degradation pathways of 2-Ethoxy-5-nitropyridine-3-carboxamide under environmental conditions?

Methodological Answer:

- Stability Studies : Expose the compound to UV light, humidity, and oxidants (e.g., ozone). Use LC-MS to detect breakdown products like 5-nitropyridine-3-carboxylic acid .

- Surface Reactivity : Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption on indoor surfaces, relevant to lab storage conditions .

Q. How do substituents (ethoxy, nitro) influence regioselectivity in further functionalization reactions?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or deuterium labeling at the pyridine ring’s 4-position. Compare reaction rates in cross-coupling (e.g., Suzuki) to map electronic effects .

- Comparative Analysis : Synthesize analogs (e.g., 2-methoxy-5-nitropyridine-3-carboxamide) and analyze substitution patterns via X-ray crystallography (if available) or DFT .

Q. What strategies are recommended for evaluating the biological activity of 2-Ethoxy-5-nitropyridine-3-carboxamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at the carboxamide group (e.g., alkyl, aryl) and test against enzyme targets (e.g., kinases). Use molecular docking with DFT-optimized geometries for virtual screening .

- Metabolic Profiling : Incubate derivatives with liver microsomes and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Cross-Disciplinary Applications

Q. How can 2-Ethoxy-5-nitropyridine-3-carboxamide serve as a precursor for advanced materials?

Methodological Answer:

- Coordination Chemistry : React with transition metals (e.g., Pd, Cu) to form complexes. Characterize via cyclic voltammetry to assess redox activity, leveraging the nitro group’s electron-withdrawing effects .

- Polymer Synthesis : Incorporate into conjugated polymers via Heck coupling. Measure optoelectronic properties (e.g., bandgap) using UV-Vis-NIR spectroscopy .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data for nitro-substituted pyridines?

Methodological Answer:

- Systematic Calibration : Replicate published NMR conditions (solvent, temperature) and compare with in-house data. Use DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify outliers .

- Collaborative Validation : Share raw spectral data via open-access platforms (e.g., PubChem) to enable cross-lab reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.